Ambroxol Cyclic Impurity-d5 Dihydrochloride
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Overview
Description
Ambroxol Cyclic Impurity-d5 Dihydrochloride is a deuterated form of Ambroxol Cyclic Impurity Dihydrochloride . The deuterium atoms replace the hydrogen atoms at specific positions in the molecule . It is a white crystalline powder that is soluble in water and ethanol .
Molecular Structure Analysis
The molecular formula of this compound is C14H15D5Br2Cl2N2O . Its molecular weight is 468.07 . The InChI string representation of its structure is InChI=1S/C14H18Br2N2O/c15-10-5-9-7-18 (8-17-14 (9)13 (16)6-10)11-1-3-12 (19)4-2-11/h5-6,11-12,17,19H,1-4,7-8H2/i3D2,4D2,12D .Physical and Chemical Properties Analysis
This compound is a white crystalline powder . It is soluble in water and ethanol . Its molecular formula is C14H15D5Br2Cl2N2O and its molecular weight is 468.07 .Scientific Research Applications
Synthesis and Characterization
- Ambroxol Hydrochloride Impurities D, including Ambroxol Cyclic Impurity-d5 Dihydrochloride, are synthesized using raw materials like 2-Amino-3,5-dibromobenzaldehyde and cis-4-aminocyclohexanol hydrochloride through reductive amination reaction steps (Duan Yi-ji, 2013).
- One study detailed the isolation, identification, and characterization of an unknown impurity of ambroxol formed under stress conditions, using techniques like 2D NMR, FTIR, and LC-MS/MS (Veera Raghava Raju Thummala et al., 2014).
Analytical Methods Development
- RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) has been employed for the determination of related substances in Ambroxol Hydrochloride, which includes its impurities (Chen Baoquan, 2009).
- Electrochemical studies using voltammetric techniques have been conducted for the determination of ambroxol in pharmaceutical formulations, aiding in the understanding of its oxidation processes (B. Demircigil et al., 2003).
Application in Drug Analysis
- Boron-doped diamond electrodes have been used for the determination of ambroxol, demonstrating potential applications in electrochemical sensors (A. Levent et al., 2014).
- Zinc oxide nanoparticles have been utilized as an electrode modifier for ambroxol, showing improved detection and quantification capabilities in pharmaceutical and urine samples (H. Uskaikar et al., 2019).
Environmental Impact Studies
- A study on the global distribution of linear and cyclic volatile methyl siloxanes, which are related to this compound, highlighted their presence in various environmental settings (S. Genualdi et al., 2011).
Mechanism of Action
Target of Action
Ambroxol Cyclic Impurity-d5 Dihydrochloride primarily targets the mucus in the respiratory tract . The compound’s role is to break down this mucus, making it easier to cough up and clear the airways .
Mode of Action
The compound interacts with the mucus in the respiratory tract, breaking it down to facilitate its expulsion . This interaction results in the clearing of the airways, making it easier for the patient to breathe .
Pharmacokinetics
This compound is used as a reference standard in analytical chemistry and pharmacokinetic studies . It is also used as a research tool to investigate the metabolism and pharmacokinetics of Ambroxol
Result of Action
The primary result of the action of this compound is the breakdown of mucus in the respiratory tract . This leads to the clearing of the airways, making it easier for the patient to breathe . It is used in the treatment of respiratory disorders such as bronchitis, asthma, and chronic obstructive pulmonary disease (COPD) .
Future Directions
Stable isotope-labeled compounds like Ambroxol Cyclic Impurity-d5 Dihydrochloride are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . They also have applications in clinical diagnostics . Therefore, future directions could include further development and application of these compounds in environmental and clinical research.
Properties
IUPAC Name |
1,2,2,6,6-pentadeuterio-4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Br2N2O/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11/h5-6,11-12,17,19H,1-4,7-8H2/i3D2,4D2,12D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOQVCHLLULVGK-KKMRROIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)NC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])O)([2H])[2H])N2CC3=C(C(=CC(=C3)Br)Br)NC2)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Br2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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